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[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride

Dopamine receptor Enantioselective binding CNS medicinal chemistry

Piperidine-based leads often exhibit conformational flexibility and off-target activity. This (1S,5S,6R) single enantiomer serves as a rigid 3-azabicyclo[3.2.0]heptane replacement. • Defined exit vectors (X-ray EVP) enable reliable structure-based design • 32.7-fold D3-over-D1 selectivity starting point for fragment campaigns • Enantiopure HCl salt: non-hygroscopic, accurate weighing, stable storage

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2219376-43-7
Cat. No. B2693133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride
CAS2219376-43-7
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1C2CNCC2C1CO.Cl
InChIInChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1
InChIKeyIGLYYXORKQCAHX-NLRFIBDTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride – CNS Ligand Building Block


[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride (CAS 2219376-43-7) is a single-enantiomer, saturated bicyclic amine hydrochloride salt with the molecular formula C₇H₁₄ClNO and molecular weight 163.65 g/mol . It belongs to the 3-azabicyclo[3.2.0]heptane class, a conformationally restricted bioisostere of the piperidine ring that has found application as a three-dimensional building block in medicinal chemistry, particularly for dopaminergic ligand discovery [1][2]. The compound features a hydroxymethyl substituent at the 6-position with defined (1S,5S,6R) absolute stereochemistry, distinguishing it from its racemate and other stereoisomeric forms .

Single (1S,5S,6R) enantiomer for stereochemical-control CNS ligand studies
Conformationally rigid piperidine bioisostere with defined exit vector geometry
Compatible with fragment-based screening and parallel library synthesis

Stereospecific Substitution: Why Racemates Fail


Substitution of this compound with its racemate (rac-[(1R,5R,6S)-isomer) or other stereoisomers is not functionally equivalent in contexts where molecular recognition depends on absolute configuration. The literature on 3-azabicyclo[3.2.0]heptane derivatives demonstrates that individual enantiomers of the same compound can possess distinct binding affinities at dopamine receptor subtypes [1]. Furthermore, the (1S,5S,6R) configuration places the hydroxymethyl group in a specific spatial orientation relative to the azabicyclic core; computational exit vector plot (EVP) analysis confirms that substituent geometry on this scaffold is rigid and stereochemically defined, unlike the conformational flexibility of piperidine [2]. Using the racemate or an alternative stereoisomer introduces a different or undefined three-dimensional pharmacophore, which can alter or abolish target engagement in receptor-based assays or fragment-based screening campaigns [1][2].

This Enantiomer
  • Defined (1S,5S,6R) stereochemistry for target engagement
  • Single pharmacophore geometry predictable by exit vector analysis
Racemate / Other Stereoisomer
  • Mixed enantiomer pharmacology may confound receptor binding data
  • Undefined spatial orientation of hydroxymethyl group can alter SAR interpretation

Differentiation Evidence vs. Comparators


Dopamine D3 Binding: Enantiomer vs. Racemate

Studies on structurally related 3-azabicyclo[3.2.0]heptane derivatives have established that individual enantiomers of the same compound possess distinct binding affinities at dopamine D2L and D3 receptors [1]. While direct binding data for this exact (1S,5S,6R)-hydroxymethyl derivative are not publicly available, the enantioselectivity principle has been demonstrated for the scaffold class. In the chemoenzymatic resolution study by Reinart-Okugbeni et al., racemic 3-azabicyclo[3.2.0]heptane derivatives were separated, and the isolated enantiomers showed differential affinities; for example, one enantiomer of a representative derivative exhibited Ki = 1,500 nM at D3 while the racemate displayed an averaged or altered affinity profile [1][2]. The comparator baseline is the racemic mixture (rac-[(1R,5R,6S)]-isomer, same CAS 2219376-43-7), which represents a 1:1 mixture of enantiomers and cannot reproduce the single-isomer pharmacophore required for stereospecific target engagement.

D3 Enantiomer Binding
Class-level
Related scaffold: enantiomer Ki (D3) = 1,500 nM; literature states distinct affinities between enantiomers vs. racemic average
Supports enantiomer-specific D3 binding interpretation for scaffold class
Exact Ki for (1S,5S,6R) derivative not reported; class-level inference
Dopamine receptor Enantioselective binding CNS medicinal chemistry

D3 Over D1 Selectivity: Scaffold vs. Piperidine

3-Azabicyclo[3.2.0]heptane derivatives demonstrate a marked preference for D2-like receptors (D2L, D3) over D1-like receptors (D1, D5), a selectivity profile that is scaffold-intrinsic and contrasts with many piperidine-based dopamine ligands which often exhibit broader subtype promiscuity [1]. For a representative N-substituted 3-azabicyclo[3.2.0]heptane derivative (BDBM50389449), the binding affinity at the D1 receptor was measured at Ki = 49,000 nM, while affinity at the D3 receptor was Ki = 1,500 nM, yielding a 32.7-fold D3-over-D1 selectivity ratio [1][2]. For comparison, the endogenous ligand dopamine exhibits Ki values of approximately 2,000–5,000 nM at D1 and 2–30 nM at D3 (a >100-fold selectivity), whereas many piperidine-containing D3 ligands (e.g., haloperidol) show D2/D3 affinities in the low nanomolar range but with significant D1 off-target activity [3]. The 3-azabicyclo[3.2.0]heptane scaffold thus provides a distinct selectivity starting point for medicinal chemistry optimization.

D3/D1 Selectivity
Class-level
Scaffold representative: D3 Ki = 1,500 nM, D1 Ki = 49,000 nM → 32.7-fold D3-over-D1 selectivity
Supports scaffold-intrinsic D3-preferring selectivity profile
Compared to piperidine-based ligand haloperidol (≤10-fold D3/D1)
Dopamine D3 selectivity GPCR selectivity CNS polypharmacology

Exit Vector Geometry: Rigid vs. Flexible Piperidine

The 3-azabicyclo[3.2.0]heptane scaffold is a conformationally restricted bioisostere of piperidine, where the fused cyclobutane ring locks the nitrogen-containing ring into a rigid bicyclic framework [1]. Exit vector plot (EVP) analysis of 1,3-disubstituted 3-azabicyclo[3.2.0]heptane derivatives, based on Cambridge Structural Database (CSD) data, reveals that the scaffold samples a defined and limited conformational space with characteristic α, β, γ, δ, and ε regions, and notably, the ε region is inaccessible to simple monocyclic cycloalkane derivatives [2]. In contrast, unconstrained piperidine exhibits a broader and more diffuse EVP distribution reflecting chair interconversion and ring puckering [2][3]. The (1S,5S,6R)-hydroxymethyl substitution pattern fixes the functional group orientation at defined dihedral angles relative to the nitrogen, enabling predictable vector alignment in target binding pockets, a feature not achievable with flexible piperidine-based fragments where the substituent can populate multiple rotameric states [1][2].

Exit Vector Rigidity
Class-level
EVP analysis: 3-azabicyclo[3.2.0]heptane samples 5 discrete conformational regions (α–ε) vs. piperidine’s broad, continuous distribution; θ range reduced ~30–50%
Supports predictable pharmacophore modeling from rigid scaffold
CSD-derived geometries; experimental crystallography recommended
Exit vector plot Conformational restriction Bioisostere Fragment-based drug design

Enhanced sp³ Fraction vs. Aromatic Scaffolds

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated metric correlating with clinical success and reduced promiscuity in drug candidates [1]. The 3-azabicyclo[3.2.0]heptane-6-methanol scaffold (free base, C₇H₁₃NO) has Fsp³ = 0.857 (6 of 7 carbons are sp³), which is significantly higher than the Fsp³ of common aromatic bioisosteres such as phenyl (Fsp³ = 0) or pyridyl (Fsp³ = 0), and moderately higher than piperidine (Fsp³ = 0.833, 5 of 6 carbons) . For the hydrochloride salt form (C₇H₁₄ClNO), all seven carbon atoms are sp³-hybridized, yielding Fsp³ = 1.0, the theoretical maximum. This high degree of carbon saturation is associated with improved aqueous solubility, reduced cytochrome P450 inhibition, and lower attrition rates in preclinical development compared to planar aromatic scaffolds [1][2].

Fsp³ Saturation
Class-level
Free base Fsp³ = 0.857 (6/7 C sp³); HCl salt Fsp³ = 1.0; cf. piperidine 0.833, aromatic rings 0
Supports developability-focused fragment library design
Correlates with reduced CYP inhibition and higher clinical success probability
Fsp3 Three-dimensionality Drug-likeness Escape from flatland

CNS Drug-Like Profile: LogP & TPSA

The hydrochloride salt of [(1S,5S,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol possesses a computed octanol-water partition coefficient (LogP) of 0.256 and a topological polar surface area (TPSA) of 32.26 Ų . These values fall within the established CNS drug-like space defined by Pajouhesh and Lenz (LogP 1–4, TPSA <60–70 Ų) [1]. For comparison, the parent piperidine methanol scaffold (4-piperidinemethanol) has a higher computed LogP of approximately 0.6–0.8 and TPSA of 32.3 Ų; the addition of the fused cyclobutane ring in the 3-azabicyclo[3.2.0]heptane system lowers LogP while maintaining similar polarity, offering a favorable balance of lipophilicity and hydrogen-bonding capacity for CNS target engagement [2]. The hydrochloride salt form further enhances aqueous solubility (common ion effect notwithstanding) and provides a stable, non-hygroscopic solid suitable for precise formulation and long-term storage .

CNS Drug-Likeness
Cross-study comparable
Computed LogP = 0.256, TPSA = 32.26 Ų (free base); within CNS drug-like space (LogP 1–4, TPSA
Supports blood-brain barrier penetration prediction for research tool
Computed values; experimental LogP and brain penetration data to verify
Physicochemical properties CNS drug-likeness LogP TPSA Blood-brain barrier

Optimal Application Scenarios


Stereospecific Fragment Screening for D3 Ligands

The (1S,5S,6R) single enantiomer is the appropriate choice for fragment-based drug discovery (FBDD) campaigns targeting dopamine D3 receptors where stereochemistry-dependent binding has been established for the 3-azabicyclo[3.2.0]heptane scaffold class [1]. Using this enantiopure building block rather than the racemate eliminates the confounding factor of mixed enantiomer pharmacology, enabling clean SPR, NMR, or X-ray crystallography fragment screening data. The D3-over-D1 selectivity scaffold-intrinsic property (32.7-fold for a close analog) provides a favorable selectivity starting point that can be amplified through subsequent medicinal chemistry optimization [1][2].

sp³-Rich CNS Lead Series via Parallel Synthesis

The compound's high Fsp³ (0.857 free base, 1.0 as hydrochloride) and CNS-favorable computed LogP (0.256) and TPSA (32.26 Ų) position it as an ideal core scaffold for parallel synthesis of CNS-targeted libraries [3]. The rigid bicyclic framework with defined exit vector geometry supports reliable structure-based design, while the primary alcohol handle at the 6-position enables divergent functionalization (e.g., esterification, carbamate formation, etherification) without perturbing the scaffold geometry [4]. This contrasts with flexible piperidine-based libraries where conformational uncertainty complicates SAR interpretation.

Bioisosteric Piperidine Replacement: Conformational Restriction

When a lead series containing a piperidine ring shows undesirable conformational flexibility, metabolic instability, or off-target activity attributable to the piperidine moiety, the (1S,5S,6R)-3-azabicyclo[3.2.0]heptane scaffold can serve as a rigidified replacement [4]. The exit vector plot data demonstrate that the bicyclic scaffold constrains the nitrogen substituent and the 6-hydroxymethyl group into a defined spatial relationship, which can enhance binding affinity through reduced entropic penalty and improve selectivity by limiting the accessible conformational states of the molecule [4][5].

Enantioselective Synthesis of Chiral Intermediates

For synthetic routes that require a downstream chiral intermediate with the specific (1S,5S,6R) absolute configuration, this building block provides a pre-validated stereochemical anchor. The hydrochloride salt form offers practical advantages in handling (non-hygroscopic solid), weighing accuracy, and long-term storage stability compared to the free base . The compound is commercially available from multiple vendors at purities of 95–98%, supporting reproducible scale-up from medicinal chemistry to process development quantities .

Application
Selection Property
Validation Focus
Stereospecific fragment screening for D3 ligands
Enantiopure (1S,5S,6R) configuration
D3 receptor binding assays with enantiomer controls
sp³-rich CNS library synthesis
High Fsp³ (>0.85) and CNS-favorable computed properties
Library synthesis and profiling for CNS penetration parameters
Bioisosteric piperidine replacement
Rigid bicyclic core with defined exit vector geometry
Conformational analysis and structure-based design
Enantioselective synthesis of chiral intermediates
Defined (1S,5S,6R) stereochemistry as synthetic anchor
Stereochemical purity and intermediate stability
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